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Compound of Interest

Compound Name: Cyclodecanone

Cat. No.: B073913 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of

cyclopentadecanone, a valuable macrocyclic ketone, starting from cyclodecanone. As a direct

five-carbon ring expansion is not synthetically feasible, this protocol outlines a robust pathway

involving the oxidative cleavage of the C10 ring to a linear dicarboxylic acid, followed by a five-

carbon chain extension, and subsequent intramolecular cyclization to form the desired C15

macrocycle. This application note includes detailed experimental procedures, a summary of

quantitative data, and a visual representation of the synthetic workflow.

Introduction
Cyclopentadecanone, also known as Exaltone®, is a macrocyclic musk with significant

applications in the fragrance and perfume industry. Its large ring structure also makes it a

valuable building block in the synthesis of complex pharmaceutical compounds. The synthesis

of such large rings presents a considerable challenge in organic chemistry. This protocol details

a feasible, albeit multi-step, synthetic route for the preparation of cyclopentadecanone starting

from the smaller, 10-membered cyclic ketone, cyclodecanone. The overall strategy involves

ring-opening, chain extension, and re-cyclization.

Proposed Synthetic Pathway
The conversion of cyclodecanone to cyclopentadecanone is accomplished through a five-step

synthetic sequence:
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Oxidative Cleavage: Cyclodecanone is first cleaved oxidatively to yield the C10 α,ω-

dicarboxylic acid, sebacic acid.

Chain Extension: The sebacic acid is then subjected to a five-carbon chain extension to

produce pentadecanedioic acid. This can be achieved via a sequence of reduction,

halogenation, and malonic ester synthesis, followed by hydrolysis, decarboxylation, and

oxidation.

Esterification: The resulting pentadecanedioic acid is converted to its dimethyl ester, dimethyl

pentadecanedioate.

Acyloin Condensation: An intramolecular acyloin condensation of dimethyl

pentadecanedioate, using the Rühlmann modification, affords 2-

hydroxycyclopentadecanone.

Reduction: The final step involves the reduction of the α-hydroxy ketone (acyloin) to the

target cyclopentadecanone. A Clemmensen reduction is a suitable method for this

transformation.

Data Presentation
The following table summarizes the key quantitative data for each step in the synthesis of

cyclopentadecanone from cyclodecanone.
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Step Reaction
Starting
Material

Key
Reagents

Solvent
Reaction
Condition
s

Typical
Yield (%)

1
Oxidative

Cleavage

Cyclodeca

none
Nitric acid - 100 °C, 8 h 75-85

2
Chain

Extension

Sebacic

acid

1.

BH₃·THF2.

PBr₃3.

Diethyl

malonate,

NaOEt4.

NaOH,

H₂O, then

H₃O⁺5.

180 °C6.

CrO₃,

H₂SO₄

1. THF2.

-3.

Ethanol4.

Water/Etha

nol5. -6.

Acetone

Multistep
~50

(overall)

3
Esterificati

on

Pentadeca

nedioic

acid

Methanol,

H₂SO₄

(cat.)

Methanol
Reflux, 12

h
>95

4

Acyloin

Condensati

on

Dimethyl

pentadeca

nedioate

Sodium

metal,

Chlorotrim

ethylsilane

Toluene
Reflux, 4-6

h
80-90

5 Reduction

2-

Hydroxycy

clopentade

canone

Zinc

amalgam

(Zn(Hg)),

HCl

Toluene/W

ater

Reflux, 24

h
70-80

Experimental Protocols
Step 1: Oxidative Cleavage of Cyclodecanone to Sebacic Acid
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In a fume hood, place 50 g (0.32 mol) of cyclodecanone in a 500 mL round-bottom flask

equipped with a reflux condenser and a magnetic stirrer.

Carefully add 200 mL of 50% nitric acid.

Heat the mixture to 100 °C with stirring for 8 hours. The reaction will produce nitrogen

oxides, which should be appropriately vented.

Cool the reaction mixture to room temperature, which should result in the precipitation of a

white solid.

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the

washings are neutral to litmus paper.

Recrystallize the crude product from hot water to obtain pure sebacic acid.

Dry the product in a vacuum oven.

Step 2: Chain Extension of Sebacic Acid to Pentadecanedioic Acid

This is a multi-step process:

2a. Reduction of Sebacic Acid to 1,10-Decanediol:

In a dry 1 L three-necked flask under a nitrogen atmosphere, dissolve 40.4 g (0.2 mol) of

sebacic acid in 400 mL of anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add 600 mL of a 1.0 M solution of borane in THF (0.6 mol) via an addition funnel.

After the addition is complete, allow the mixture to warm to room temperature and stir for

12 hours.

Carefully quench the reaction by the slow addition of 100 mL of methanol.

Remove the solvents under reduced pressure.
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Add 200 mL of saturated aqueous sodium bicarbonate solution and extract the product

with ethyl acetate (3 x 200 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 1,10-decanediol.

2b. Bromination to 1,10-Dibromodecane:

Place 34.8 g (0.2 mol) of 1,10-decanediol in a 250 mL round-bottom flask.

Cool the flask to 0 °C and slowly add 36.2 mL (0.4 mol) of phosphorus tribromide (PBr₃)

with stirring.

After the addition, allow the mixture to warm to room temperature and then heat at 100 °C

for 4 hours.

Cool the mixture and carefully pour it onto 200 g of crushed ice.

Extract the product with diethyl ether (3 x 150 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then

with brine.

Dry over anhydrous magnesium sulfate, filter, and concentrate to give 1,10-

dibromodecane.

2c. Malonic Ester Synthesis to Diethyl 2,13-Dicarboxytetradecanedioate:

Prepare a solution of sodium ethoxide by dissolving 9.2 g (0.4 mol) of sodium in 200 mL of

absolute ethanol.

To this solution, add 64 g (0.4 mol) of diethyl malonate.

Then, add 30 g (0.1 mol) of 1,10-dibromodecane dropwise.

Reflux the mixture for 6 hours.

Cool the mixture, and pour it into 500 mL of water.
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Extract with diethyl ether. The product remains in the aqueous layer.

2d. Hydrolysis and Decarboxylation to Pentadecanedioic Acid:

To the aqueous layer from the previous step, add 60 g of sodium hydroxide and reflux for

6 hours to hydrolyze the esters.

Cool the solution and acidify with concentrated hydrochloric acid until the pH is ~1.

A precipitate of the tetracarboxylic acid will form. Filter and wash with water.

Heat the crude tetracarboxylic acid at 180 °C until the evolution of CO₂ ceases to effect

decarboxylation.

The resulting crude pentadecanedioic acid can be purified by recrystallization from ethyl

acetate.

Step 3: Esterification to Dimethyl Pentadecanedioate

In a 500 mL round-bottom flask, suspend 27.2 g (0.1 mol) of pentadecanedioic acid in 250

mL of methanol.

Add 5 mL of concentrated sulfuric acid as a catalyst.

Reflux the mixture for 12 hours.

Cool the solution and remove the methanol under reduced pressure.

Dissolve the residue in 200 mL of diethyl ether and wash with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl

pentadecanedioate.

Step 4: Acyloin Condensation to 2-Hydroxycyclopentadecanone

Set up a 2 L three-necked flask with a high-speed mechanical stirrer, a reflux condenser, and

an addition funnel. Ensure all glassware is oven-dried.
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Place 9.2 g (0.4 g-atom) of finely cut sodium metal in the flask and add 1 L of anhydrous

toluene.

Heat the toluene to reflux and stir vigorously to create a fine sodium dispersion.

In the addition funnel, prepare a solution of 30.0 g (0.1 mol) of dimethyl pentadecanedioate

and 43.4 g (0.4 mol) of chlorotrimethylsilane in 200 mL of anhydrous toluene.

Add this solution dropwise to the refluxing sodium dispersion over 4-6 hours.

After the addition is complete, continue to reflux for an additional 2 hours.

Cool the reaction mixture to room temperature and filter to remove sodium chloride and

unreacted sodium.

The filtrate, containing the bis-silyloxy enol ether, is then treated with 100 mL of 2 M

hydrochloric acid and stirred vigorously for 1 hour to hydrolyze the silyl ether.

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium

sulfate.

Remove the toluene under reduced pressure to yield crude 2-hydroxycyclopentadecanone,

which can be purified by column chromatography or recrystallization.[1][2][3]

Step 5: Reduction of 2-Hydroxycyclopentadecanone to Cyclopentadecanone

Prepare zinc amalgam by stirring 50 g of zinc powder with 5 g of mercuric chloride in 50 mL

of water and 2.5 mL of concentrated HCl for 10 minutes. Decant the aqueous solution.

In a 500 mL round-bottom flask, place the freshly prepared zinc amalgam, 100 mL of water,

100 mL of concentrated hydrochloric acid, and 100 mL of toluene.

Add 24.0 g (0.1 mol) of 2-hydroxycyclopentadecanone.

Heat the mixture to reflux with vigorous stirring for 24 hours.

Cool the reaction mixture and separate the organic layer.
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Extract the aqueous layer with toluene (2 x 50 mL).

Combine the organic layers, wash with water and saturated sodium bicarbonate solution,

and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure. The crude cyclopentadecanone can be

purified by vacuum distillation or recrystallization from ethanol.[4][5][6]

Visualization of the Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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